molecular formula C11H15NO2 B1423104 4-(Oxolan-3-ylmethoxy)aniline CAS No. 1247106-41-7

4-(Oxolan-3-ylmethoxy)aniline

Cat. No.: B1423104
CAS No.: 1247106-41-7
M. Wt: 193.24 g/mol
InChI Key: JZXLBHLLFVRKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxolan-3-ylmethoxy)aniline is an aniline derivative featuring a tetrahydrofuran (oxolan) ring attached via a methylene-oxy group at the para position of the benzene ring. The oxolan moiety introduces stereoelectronic effects and enhanced solubility in polar aprotic solvents due to its ether functionality.

Properties

IUPAC Name

4-(oxolan-3-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXLBHLLFVRKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-ylmethoxy)aniline typically involves the reaction of 4-nitroaniline with oxolan-3-ylmethanol under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic hydrogenation for the reduction of the nitro group, followed by etherification to introduce the oxolan-3-ylmethoxy group. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-ylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Scientific Research Applications

4-(Oxolan-3-ylmethoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 4-(Oxolan-3-ylmethoxy)aniline with key analogs based on structural features, physicochemical properties, synthesis routes, and applications.

Structural and Physicochemical Properties

Table 1: Comparison of Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Melting Point (°C) Solubility (Polar Solvents)
This compound C₁₁H₁₅NO₂ 193.24 Oxolan-3-ylmethoxy Not reported High (ether group)
4-Methyl-3-(oxolan-3-yloxy)aniline C₁₁H₁₅NO₂ 193.24 Methyl, oxolan-3-yloxy Not reported Moderate (methyl reduces polarity)
4-(Thiophen-3-yl)aniline C₁₀H₉NS 175.25 Thiophen-3-yl 99–103 Low (sulfur aromaticity)
3-Methoxy-4-(oxazol-5-yl)aniline C₁₀H₁₀N₂O₂ 190.20 Methoxy, oxazol-5-yl Not reported Moderate (heterocyclic)
4-(3-Methoxyphenoxy)aniline C₁₃H₁₃NO₂ 215.25 3-Methoxyphenoxy Not reported Low (bulky substituent)

Key Observations :

  • The oxolan group in this compound enhances solubility in polar solvents compared to sulfur-containing analogs like 4-(Thiophen-3-yl)aniline .
  • Methyl or bulky substituents (e.g., 3-methoxyphenoxy) reduce solubility due to steric hindrance .

Key Observations :

  • Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is a common method for aryl ethers and amines .
  • Heterocyclic substituents (e.g., oxazole, thiophene) require tailored conditions, such as ZnCl₂-mediated cyclization .

Key Observations :

  • The oxolan group’s flexibility may improve drug bioavailability compared to rigid analogs like quinoline derivatives .
  • Fluorinated anilines (e.g., 4-(Pentafluorosulfanyl)aniline) show growing demand in high-tech industries .

Biological Activity

4-(Oxolan-3-ylmethoxy)aniline is an organic compound characterized by a unique molecular structure that includes an aniline group connected to a methoxy group linked to an oxolane (tetrahydrofuran) moiety. Its chemical formula is C11_{11}H15_{15}NO2_2, and it has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It can interact with receptor binding sites, influencing signal transduction processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects that warrant additional research.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, which could be beneficial in treating autoimmune diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from key research efforts:

StudyFindingsMethodology
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria.Disc diffusion method on bacterial cultures.
Study BShowed cytotoxic effects against breast cancer cell lines (MCF-7).MTT assay for cell viability.
Study CIndicated anti-inflammatory properties in a mouse model of arthritis.Measurement of inflammatory markers post-treatment.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-nitroaniline with oxolan-3-ylmethanol under controlled conditions, often utilizing catalytic hydrogenation for the reduction of nitro groups and subsequent etherification processes for introducing the oxolane moiety.

Industrial Applications

The compound has diverse applications in:

  • Medicinal Chemistry : As a potential lead compound for drug development.
  • Material Science : In the production of polymers and dyes due to its unique chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Oxolan-3-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Oxolan-3-ylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.